(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes a hydroxyimino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced via the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form the corresponding amine.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alcohols, amines, and acid chlorides can be used under appropriate conditions to form esters, amides, and other derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro compounds, while reduction can yield amines.
Scientific Research Applications
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-[1-(hydroxyimino)ethyl]-2,2-dimethylcyclobutane-1-carboxylic acid: is similar to other cyclobutane derivatives with functional groups such as hydroxyimino or carboxylic acid.
Phenylephrine Related Compound F: A compound with a similar functional group but different core structure.
Positronium Hydride: An exotic molecule with unique properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H15NO3 |
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Molecular Weight |
185.22 g/mol |
IUPAC Name |
(1R,3S)-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-5(10-13)6-4-7(8(11)12)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,11,12)/b10-5+/t6-,7+/m1/s1 |
InChI Key |
YOIRZJVLRCWQHH-IZZCNMGISA-N |
Isomeric SMILES |
C/C(=N\O)/[C@H]1C[C@H](C1(C)C)C(=O)O |
Canonical SMILES |
CC(=NO)C1CC(C1(C)C)C(=O)O |
Origin of Product |
United States |
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